tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate
Overview
Description
tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate: is a synthetic organic compound with the molecular formula C10H18F2N2O2 It is characterized by the presence of a tert-butyl group, a difluoroethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method includes the use of tert-butyl carbamate and 1-(2,2-difluoroethyl)azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in drug discovery and development. Its structural features may impart biological activity, making it a candidate for screening in various biological assays. It can also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
- tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
- tert-Butyl (3-hydroxypyridin-2-yl)carbamate
- tert-Butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
Uniqueness: tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate is unique due to the presence of the difluoroethyl group, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)13-7-4-14(5-7)6-8(11)12/h7-8H,4-6H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLLUKJZXKYRRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135639 | |
Record name | Carbamic acid, N-[1-(2,2-difluoroethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301135639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-71-0 | |
Record name | Carbamic acid, N-[1-(2,2-difluoroethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(2,2-difluoroethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301135639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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